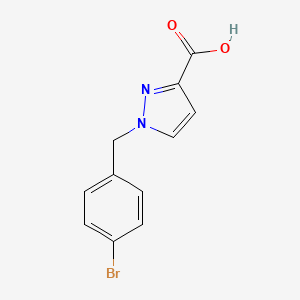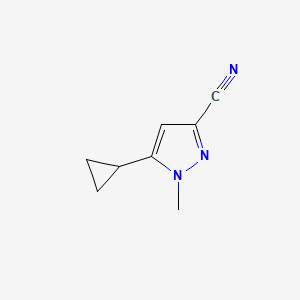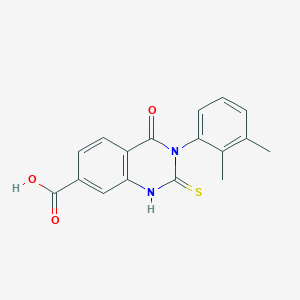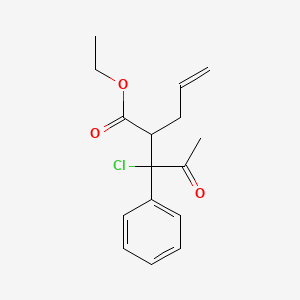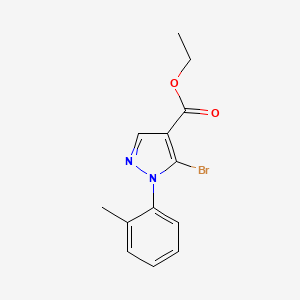![molecular formula C18H24N2O2 B15060065 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) CAS No. 104313-16-8](/img/structure/B15060065.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol): is a chemical compound that features a bipyridine core with butanol groups attached to the 4,4’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) typically involves the coupling of 4,4’-bipyridine with butanol derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
Chemistry: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The bipyridine core can facilitate the binding of metal ions, which can be used for therapeutic or imaging purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
作用机制
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The butanol groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
相似化合物的比较
4,4’-Bipyridine: Lacks the butanol groups, making it less versatile in terms of hydrogen bonding and solubility.
2,2’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of butanol, leading to different steric and electronic effects.
Uniqueness: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is unique due to the presence of butanol groups, which enhance its solubility and ability to participate in hydrogen bonding. This makes it a versatile ligand for forming stable metal complexes with distinct properties.
属性
CAS 编号 |
104313-16-8 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
4-[2-[4-(4-hydroxybutyl)pyridin-2-yl]pyridin-4-yl]butan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-11-3-1-5-15-7-9-19-17(13-15)18-14-16(8-10-20-18)6-2-4-12-22/h7-10,13-14,21-22H,1-6,11-12H2 |
InChI 键 |
ANHJSFFBGZQMAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CCCCO)C2=NC=CC(=C2)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



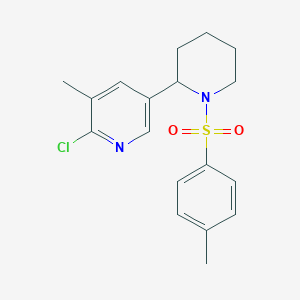
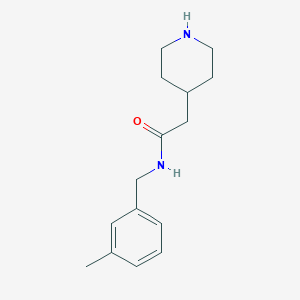
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
